molecular formula C10H13BO4 B12093006 Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-

Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-

Cat. No.: B12093006
M. Wt: 208.02 g/mol
InChI Key: KXOXSHQMCAECCX-UHFFFAOYSA-N
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Description

Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- (CAS: 254454-02-9, molecular formula: C₁₀H₁₃BO₄), is a boronic acid derivative featuring a phenyl ring substituted with a 2-methyl-1,3-dioxolane moiety at the para position. This compound is structurally characterized by a five-membered cyclic ketal group fused to the aromatic ring, which confers unique electronic and steric properties. The dioxolane ring enhances solubility in polar solvents compared to purely aromatic boronic acids, while the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Its applications span catalysis, materials science, and medicinal chemistry, though its specific roles are often influenced by structural analogs.

Properties

Molecular Formula

C10H13BO4

Molecular Weight

208.02 g/mol

IUPAC Name

[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid

InChI

InChI=1S/C10H13BO4/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)11(12)13/h2-5,12-13H,6-7H2,1H3

InChI Key

KXOXSHQMCAECCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2(OCCO2)C)(O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling between 4-bromo-(2-methyl-1,3-dioxolan-2-yl)benzene and bis(pinacolato)diboron. The reaction proceeds in a mixture of toluene and water at 80–100°C, with a base such as potassium carbonate to neutralize HBr byproducts. Typical yields range from 70–85%, depending on the purity of the aryl halide and catalyst loading.

Table 1: Key Parameters for Suzuki-Miyaura Synthesis

ParameterOptimal RangeImpact on Yield
Catalyst Loading1–2 mol% PdMaximizes turnover
Solvent SystemToluene/H₂O (3:1)Enhances solubility
Temperature80–100°CAccelerates kinetics
Reaction Time12–24 hoursEnsures completion

Direct Boronation of Aryl Lithium Intermediates

An alternative route involves generating an aryl lithium species followed by boronation. This method bypasses the need for pre-functionalized boron reagents:

Lithium-Halogen Exchange

4-Bromo-(2-methyl-1,3-dioxolan-2-yl)benzene undergoes lithium-halogen exchange using n-butyllithium at -78°C in tetrahydrofuran (THF). The resultant aryl lithium intermediate reacts with triisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis to yield the boronic acid.

Critical Considerations:

  • Temperature Control: Maintaining -78°C prevents side reactions such as dimerization.

  • Borate Selection: Triisopropyl borate minimizes steric hindrance, improving boronation efficiency.

Protection/Deprotection Strategies for Functional Group Compatibility

The 1,3-dioxolane group in the target compound is sensitive to acidic conditions. Synthetic routes often employ protection strategies to preserve this moiety:

Ethylene Glycol Protection

The 2-methyl-1,3-dioxolane group is introduced via acid-catalyzed condensation of a ketone precursor (e.g., 4-acetylphenylboronic acid) with ethylene glycol. p-Toluenesulfonic acid (PTSA) catalyzes the reaction, achieving >90% conversion in refluxing toluene.

Equation:

4-Acetylphenylboronic acid+HOCH2CH2OHPTSA[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]boronic acid+H2O\text{4-Acetylphenylboronic acid} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{PTSA}} \text{[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]boronic acid} + \text{H}_2\text{O}

Table 2: Protection Reaction Optimization

ConditionValueOutcome
Catalyst0.1 equiv. PTSACompletes in 4 hours
SolventTolueneAzeotropic water removal
Temperature110°C (reflux)Prevents side reactions

Industrial-Scale Synthesis and Process Intensification

For large-scale production, continuous flow reactors offer advantages over batch methods:

Continuous Flow Boronation

A tubular reactor system combines 4-bromo-(2-methyl-1,3-dioxolan-2-yl)benzene, bis(pinacolato)diboron, and Pd catalyst in a methanol/water mixture. Residence times of 10–15 minutes at 120°C achieve 80% yield with minimal catalyst decomposition.

Advantages:

  • Reduced Waste: Automated systems recycle unreacted starting materials.

  • Safety: Smaller reaction volumes mitigate risks associated with exothermic steps.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Suzuki-Miyaura8598High
Aryl Lithium Boronation7595Moderate
Continuous Flow8097Very High

The Suzuki-Miyaura method offers the best balance of yield and purity, while continuous flow systems excel in scalability. Protection/deprotection routes are indispensable for preserving sensitive functional groups but require additional purification steps.

Mechanistic Insights and Side Reactions

Competing Pathways in Boronation

  • Protodeboronation: Acidic conditions or excess water can hydrolyze the boronic acid to phenol derivatives. Buffering the reaction at pH 6–7 mitigates this.

  • Dioxolane Ring Opening: Strong acids or prolonged heating may cleave the 1,3-dioxolane moiety. Using mild catalysts like PTSA and short reaction times preserves the ring .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling Reactions:
Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- is predominantly used as a reagent in Suzuki–Miyaura coupling reactions. This reaction facilitates the formation of biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals. The mechanism involves:

  • Oxidative Addition: The palladium catalyst interacts with an aryl halide to form a palladium-aryl complex.
  • Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
  • Reductive Elimination: This step regenerates the palladium catalyst while forming the final biaryl product.

Medicinal Chemistry

Drug Development:
Research indicates that boronic acids can serve as effective inhibitors for proteasomes, which play a crucial role in cancer cell proliferation. For instance, derivatives of boronic acids have shown promise as lead compounds against various cancers by halting cell cycle progression at critical phases . Additionally, compounds incorporating boronic acid functionalities have been investigated for their potential in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron .

Antibacterial Activity:
Recent studies have highlighted the effectiveness of boronic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with boronic acid moieties demonstrated significant antibacterial activity without toxicity to human cells, suggesting their potential as therapeutic agents .

Biological Applications

Enzyme Inhibition Studies:
Boronic acids are known to interact reversibly with diols and can form covalent bonds with specific proteins. This property makes them valuable in studying enzyme inhibition and protein interactions, which are critical for drug discovery and development. Research has explored the use of these compounds as probes for investigating biological pathways and mechanisms.

Case Studies

  • Cancer Therapy Development:
    A study investigated a series of boronate compounds as proteasome inhibitors leading to significant growth inhibition in cancer cell lines. These compounds were characterized for their pharmacokinetic properties, revealing promising results for intravenous administration .
  • Antimicrobial Efficacy:
    Research involving bis(indolyl)methane derivatives showed that attaching a boronic acid group increased activity against MRSA strains significantly compared to non-boronated counterparts. This study emphasized the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]- in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The compound is part of a family of dioxolane-substituted phenylboronic acids. Key analogs include:

  • BB-2082 (CAS: 243140-14-9): 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid (ortho-substituted isomer).
  • BB-2080 (CAS: 850568-50-2): 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid (meta-substituted isomer).

Key Differences :

  • Electronic Effects : The para-substituted isomer (target compound) exhibits symmetrical electronic distribution, whereas ortho/meta isomers display localized steric hindrance and altered resonance effects.
  • Reactivity : Para substitution optimizes steric accessibility for cross-coupling reactions compared to ortho isomers, which face steric clashes during catalytic cycles .
Physicochemical Properties
Compound CAS Molecular Formula Density (g/cm³) Predicted pKa Water Solubility
[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]boronic acid 254454-02-9 C₁₀H₁₃BO₄ 1.24 8.60 Moderate¹
[4-(1,3-Dioxan-2-yl)phenyl]boronic acid² 254454-02-9 C₁₀H₁₃BO₄ Low³
p-Propoxyphenylboronic acid C₉H₁₃BO₃ ~8.9 High⁴

¹Inferred from dioxolane’s polarity; ²Six-membered dioxane analog (); ³Due to larger hydrophobic dioxane ring; ⁴Alkoxy group enhances solubility .

Functional Comparisons
  • However, its improved solubility relative to aromatic analogs (e.g., compound 2 in ) suggests better bioavailability .

Biological Activity

Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl] , characterized by the presence of a dioxolane moiety, is particularly interesting for its potential applications in drug development and therapeutic interventions. This article explores the biological activity of this specific boronic acid derivative, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Boronic acid derivatives typically possess a boron atom bonded to a hydroxyl group and an organic moiety. The structure of [4-(2-methyl-1,3-dioxolan-2-yl)phenyl] enhances its reactivity and biological compatibility due to the cyclic ether's ability to interact with various biomolecules.

PropertyValue
Molecular FormulaC10_{10}H13_{13}BO4_{4}
CAS Number243140-14-9
Functional GroupsBoronic acid, Dioxolane

Boronic acids are known to form reversible covalent bonds with diols and saccharides, which can lead to various biological effects. The unique dioxolane structure in this compound may influence these interactions by providing additional binding sites or enhancing selectivity for certain biological targets.

  • Proteasome Inhibition : Some boronic acids act as proteasome inhibitors, which can halt cancer cell growth by inducing cell cycle arrest. For instance, certain derivatives have shown IC50_{50} values in the low nanomolar range against various cancer cell lines .
  • Antiviral Activity : Recent studies indicate that boronic acid derivatives can inhibit viral replication. For example, a related compound demonstrated significant inhibition of HIV replication with an IC50_{50} of approximately 5 µM .
  • Antibacterial Properties : Boronic acids have exhibited antibacterial activity against a range of pathogens, including resistant strains. Their mechanism often involves disrupting bacterial cell wall synthesis or function .

Biological Activity Overview

The biological activities of Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl] can be summarized as follows:

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth in various cancers ,
AntiviralInhibition of HIV replication ,
AntibacterialEffective against multiple bacterial strains ,
Bioimaging ApplicationsUsed in fluorescent probes for detection

Case Studies

Several studies illustrate the potential of boronic acid derivatives in therapeutic applications:

  • Cancer Treatment : A study highlighted that a related boronic acid derivative showed potent inhibitory effects on breast cancer cell lines with an IC50_{50} value as low as 6.74 nM. This suggests that modifications to the boronic acid structure can enhance its anticancer efficacy .
  • HIV Protease Inhibition : Another investigation revealed that a boronic acid derivative acted as a competitive inhibitor of HIV-1 protease with a Ki value significantly lower than that of established drugs like darunavir. This positions boronic acids as promising candidates for antiviral drug development .
  • Fluorescent Probes : The compound has been utilized in developing fluorescent probes for bioimaging applications due to its ability to form stable complexes with biomolecules.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the bioavailability and therapeutic potential of boronic acids. While some derivatives have shown favorable pharmacokinetic profiles, optimization is often required to enhance their concentration at therapeutic targets . Importantly, certain boronic acids have been found non-toxic to human cells, making them suitable for further development as therapeutic agents .

Q & A

Q. What are common synthetic strategies for [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid derivatives?

Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) or functionalization of pre-existing aromatic boronic acids. Key steps include controlling reaction conditions (temperature, solvent polarity, pH) to optimize yield and selectivity. For example, protecting groups like dioxolane may stabilize reactive intermediates during synthesis . Post-synthesis purification often employs chromatography or recrystallization, validated via NMR and mass spectrometry .

Q. How can boronic acid derivatives be characterized spectroscopically?

Nuclear magnetic resonance (NMR) is critical for confirming boronic acid structure, particularly 11^{11}B NMR for boron environments and 1^{1}H/13^{13}C NMR for aromatic/functional group analysis. Infrared (IR) spectroscopy identifies B-O and B-C vibrations (~1,350 cm1^{-1}). UV-Vis spectroscopy monitors electronic transitions in conjugated systems, while mass spectrometry (e.g., ESI-MS) confirms molecular weight, though boroxine formation may require derivatization (e.g., pinacol esterification) to avoid dehydration artifacts .

Q. What challenges arise in mass spectrometry (MS) analysis of boronic acids?

Free boronic acids undergo dehydration or trimerization to boroxines during MS, complicating data interpretation. Solutions include derivatizing boronic acids with diols (e.g., pinacol) to form stable esters or using matrices like 2,5-dihydroxybenzoic acid (DHB) for in situ esterification during MALDI-MS. These steps prevent boroxine interference and enable accurate sequencing of peptide boronic acid libraries .

Advanced Research Questions

Q. How can MALDI-MS protocols be optimized for peptide boronic acids with multiple functionalities?

For peptides containing >1 boronic acid group, pre-analyte derivatization (e.g., pinacol esterification) stabilizes the structure. Alternatively, DHB matrix acts as both ionization aid and derivatizing agent in on-plate esterification, simplifying workflow. High-resolution MALDI-MS/MS enables sequencing of branched peptides, with collision-induced dissociation (CID) validating fragmentation patterns. This approach is critical for deconvoluting combinatorial libraries .

Q. What computational methods predict the electronic and steric properties of boronic acid derivatives?

Density functional theory (DFT) calculates bond lengths, angles, and torsional strain to model reactivity. For example, DFT studies on (4-carbamoylphenyl)boronic acid reveal how electron-withdrawing groups polarize the boron center, enhancing diol-binding affinity. Molecular dynamics simulations further assess solvation effects and binding kinetics in aqueous environments .

Q. How do secondary interactions influence the selectivity of boronic acid-based glycoprotein capture systems?

While boronic acids bind cis-diols in glycoproteins, non-specific interactions (e.g., hydrophobic or electrostatic) with non-glycosylated proteins can reduce selectivity. Surface plasmon resonance (SPR) studies show that buffer optimization (e.g., high ionic strength or competitive ligands like sorbitol) minimizes these effects. For instance, AECPBA-functionalized surfaces exhibit improved discrimination between RNase A (non-glycoprotein) and RNase B (glycoprotein) when using borate buffer at pH 8.5 .

Q. What methodologies quantify the kinetics of boronic acid-diol binding for sensor applications?

Stopped-flow fluorescence assays measure binding kinetics in milliseconds to seconds. For example, arylboronic acids (e.g., isoquinolinyl derivatives) bind D-fructose with konk_{on} values ~103^3 M1^{-1}s1^{-1}, faster than D-glucose, aligning with thermodynamic affinity trends. Isothermal titration calorimetry (ITC) complements this by quantifying enthalpy/entropy contributions, critical for designing real-time glucose sensors .

Q. How can boronic acids be integrated into electrochemical sensors for continuous monitoring?

Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enhance sensor stability by immobilizing boronic acid receptors on electrodes. These polymers act as molecular sieves, excluding interferents (e.g., proteins) while enabling reversible glucose binding. The polymer indicator displacement assay (PIDA) allows reusable glucose monitoring, as the redox polymer remains electrode-bound post-displacement .

Methodological Considerations and Contradictions

  • Boronic Acid Stability in MS : While recommends derivatization to avoid boroxines, shows DHB matrix enables direct analysis without prior esterification, suggesting workflow-dependent choices.
  • Sensor Design : SPR () and electrochemical sensors () use distinct strategies to mitigate non-specific interactions, highlighting the need for application-specific optimization.

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